molecular formula C11H8FN3O2S B14383699 {[5-(4-Fluorophenyl)-1,2,4-triazin-3-yl]sulfanyl}acetic acid CAS No. 87992-30-1

{[5-(4-Fluorophenyl)-1,2,4-triazin-3-yl]sulfanyl}acetic acid

Cat. No.: B14383699
CAS No.: 87992-30-1
M. Wt: 265.27 g/mol
InChI Key: JXRORBDAURTKCK-UHFFFAOYSA-N
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Description

{[5-(4-Fluorophenyl)-1,2,4-triazin-3-yl]sulfanyl}acetic acid is an organic compound that features a triazine ring substituted with a fluorophenyl group and a sulfanylacetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {[5-(4-Fluorophenyl)-1,2,4-triazin-3-yl]sulfanyl}acetic acid typically involves the following steps:

    Formation of the Triazine Ring: The triazine ring can be synthesized through a cyclization reaction involving appropriate precursors such as nitriles and hydrazines under acidic or basic conditions.

    Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a fluorinated aromatic compound reacts with the triazine ring.

    Attachment of the Sulfanylacetic Acid Moiety:

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

{[5-(4-Fluorophenyl)-1,2,4-triazin-3-yl]sulfanyl}acetic acid can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The triazine ring or the fluorophenyl group can be reduced under specific conditions.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed for substitution reactions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Reduced triazine derivatives or fluorophenyl compounds.

    Substitution: Substituted phenyl derivatives.

Scientific Research Applications

{[5-(4-Fluorophenyl)-1,2,4-triazin-3-yl]sulfanyl}acetic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of {[5-(4-Fluorophenyl)-1,2,4-triazin-3-yl]sulfanyl}acetic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • {[5-(4-Chlorophenyl)-1,2,4-triazin-3-yl]sulfanyl}acetic acid
  • {[5-(4-Methylphenyl)-1,2,4-triazin-3-yl]sulfanyl}acetic acid
  • {[5-(4-Nitrophenyl)-1,2,4-triazin-3-yl]sulfanyl}acetic acid

Uniqueness

{[5-(4-Fluorophenyl)-1,2,4-triazin-3-yl]sulfanyl}acetic acid is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity, biological activity, and physical properties. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets.

Properties

CAS No.

87992-30-1

Molecular Formula

C11H8FN3O2S

Molecular Weight

265.27 g/mol

IUPAC Name

2-[[5-(4-fluorophenyl)-1,2,4-triazin-3-yl]sulfanyl]acetic acid

InChI

InChI=1S/C11H8FN3O2S/c12-8-3-1-7(2-4-8)9-5-13-15-11(14-9)18-6-10(16)17/h1-5H,6H2,(H,16,17)

InChI Key

JXRORBDAURTKCK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=CN=NC(=N2)SCC(=O)O)F

Origin of Product

United States

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